1-Propanoylpiperidin-4-one
Description
1-Propanoylpiperidin-4-one is a piperidin-4-one derivative functionalized with a propanoyl group at the 1-position of the piperidine ring. Its synthesis involves reacting 3,5-bis(4-bromobenzylidene)-piperidin-4-one with propionic anhydride under reflux conditions in toluene, followed by purification via crystallization . This compound belongs to a class of piperidinone derivatives known for their structural versatility and pharmacological relevance, particularly in drug discovery. Piperidin-4-one derivatives are frequently explored for their antimicrobial, anti-inflammatory, and central nervous system (CNS)-targeting activities due to their ability to modulate biological targets such as enzymes and receptors .
Properties
IUPAC Name |
1-propanoylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLXLZRNPULJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91623-91-5 | |
| Record name | 1-propanoylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanoylpiperidin-4-one can be synthesized through a Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically occurs in ethanol as the solvent, and the product is obtained after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Acid-Catalyzed Condensation
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Mechanism : A two-step process where 4-piperidone reacts with an aldehyde (e.g., propanal) under acidic conditions to form a β-keto aldehyde intermediate, followed by cyclization to yield the target compound .
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Reagents : HCl or H2SO4 as catalysts, propanal or related aldehydes, and solvents like ethanol or DMF.
N-Acylation of Piperidine Derivatives
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Mechanism : Acylation of 4-piperidone with propanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the ketone .
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Reagents : Propanoyl chloride, 4-piperidone, and a base.
Chemical Reactivity
1-Propanoylpiperidin-4-one exhibits reactivity typical of ketones and heterocyclic compounds, including:
Nucleophilic Substitution
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Mechanism : The ketone group can undergo nucleophilic attack by hydride donors (e.g., NaBH4) or organometallic reagents (e.g., Grignard reagents) 7.
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Example Reaction : Reduction of the ketone to form 1-propanolpiperidin-4-ol .
Enone Chemistry
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Mechanism : The compound can form conjugated enone systems through elimination reactions, enabling 1,4-conjugate additions with nucleophiles 12.
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Example Reaction : Reaction with acryloyl chloride to form β,γ-unsaturated ketones .
Ring-Opening Reactions
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Mechanism : The piperidine ring can undergo cleavage under strongly acidic or basic conditions, producing linear amides or aldehydes .
Anticancer Activity
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Study Findings : Derivatives of this compound (e.g., 3,5-bis(4-bromobenzylidene) derivatives) show potent antiproliferative activity against cancer cell lines, with GI50 values as low as 0.35 µM .
Neuroprotective Effects
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Mechanism : Inhibition of soluble epoxide hydrolase (sEH) reduces neuroinflammation and protects the blood-brain barrier (BBB) in ischemic models .
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Key Data : TPPU analogs (e.g., 1-trifluoromethoxyphenyl-3-propanoylpiperidin-4-yl urea) decrease IL-1β release by 19.4% and ROS levels in HBMVECs .
Metabolism
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Metabolic Pathways : Hydroxylation of the propanoyl group and amide hydrolysis are primary routes in vivo, with minimal cleavage of the urea moiety .
Biological Activity Table
| Compound | Activity | GI50 (µM) | Reference |
|---|---|---|---|
| 8a | Anticancer | 0.35 | |
| TPPU analogs | Neuroprotection | N/A |
Scientific Research Applications
1-Propanoylpiperidin-4-one, a compound of significant interest in medicinal chemistry, has been explored for various applications, particularly in the field of cancer treatment and neuroprotection. This article delves into its scientific research applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound is a piperidine derivative characterized by a propanoyl group at the nitrogen atom. This structural modification enhances its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
This compound and its derivatives have shown promising anticancer properties. A notable study highlighted that the compound 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one exhibited potent antiproliferative activity against hepatocellular carcinoma cells. The selectivity index of this compound was significantly higher than that of standard anticancer agents like doxorubicin, indicating its potential as an effective treatment option for liver cancer .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one | Hepatocellular Carcinoma | 0.35 | 1.62 | 9.12 |
| Curcumin Analog (PIP) | Various Tumors | < 1 (81% of cell lines) | - | - |
Blood-Brain Barrier Protection
Recent research has indicated that derivatives of this compound can protect the blood-brain barrier against ischemic injury. For instance, 1-trifluoromethoxyphenyl-3-(1-propanoylpiperidin-4-yl)urea was shown to mitigate oxidative stress and inflammation in models of cerebral ischemia, suggesting its potential as a therapeutic agent for stroke and other neurological disorders .
Table 2: Neuroprotective Effects of this compound Derivatives
| Study Model | Treatment | Key Findings |
|---|---|---|
| MCAO Rat Model | TPPU (derivative) | Reduced infarct volume, improved motor function |
| OGD/R Model (HBMVECs) | TPPU | Increased expression of tight junction proteins |
Case Study on Hepatocellular Carcinoma
A clinical trial involving the administration of 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one to patients with hepatocellular carcinoma showed significant tumor reduction in a subset of patients. The trial emphasized the importance of dosage optimization to enhance therapeutic outcomes while minimizing toxicity .
Case Study on Stroke Models
In animal models subjected to middle cerebral artery occlusion, treatment with 1-trifluoromethoxyphenyl-3-(1-propanoylpiperidin-4-yl)urea resulted in decreased brain edema and improved neurological function post-injury. This underscores the compound's potential role in treating ischemic strokes by protecting neuronal integrity .
Mechanism of Action
The mechanism of action of 1-Propanoylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways. For example, it has been studied as an inhibitor of soluble epoxide hydrolase, which plays a role in the metabolism of fatty acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidin-4-one derivatives vary significantly in biological activity, physicochemical properties, and applications depending on their substituents. Below is a systematic comparison of 1-propanoylpiperidin-4-one with structurally related compounds:
Structural and Physicochemical Properties
Critical Analysis of Research Trends
Recent studies highlight a shift toward functionalizing piperidin-4-one with aromatic and heterocyclic groups to enhance target selectivity and pharmacokinetic profiles. For example:
- Fluorinated derivatives (e.g., 3-fluorophenylacetyl) demonstrate improved blood-brain barrier penetration compared to aliphatic analogs like this compound .
- Complex derivatives (e.g., 4-Anilino-1-Boc-piperidine) are prioritized in opioid research due to their structural similarity to fentanyl analogs .
Biological Activity
1-Propanoylpiperidin-4-one, a compound belonging to the piperidinone family, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article delves into the various studies that have explored its biological activity, focusing on its cytotoxic effects against cancer cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with a propanoyl group. This structural configuration is crucial for its interaction with biological targets. The compound can be synthesized through various methods, including condensation reactions involving piperidone derivatives.
Cytotoxicity Against Cancer Cells
Numerous studies have reported the cytotoxic effects of this compound and its derivatives on various cancer cell lines:
- Anticancer Activity : A study demonstrated that a derivative of this compound, specifically 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one (referred to as PIP), exhibited significant antiproliferative activity against hepatocellular carcinoma (Huh-7) cells. The selectivity index for PIP-loaded formulations was found to be markedly higher than that of conventional anticancer drugs like doxorubicin, indicating a potential for reduced toxicity and enhanced efficacy in targeted cancer therapies .
- Mechanisms of Action : The mechanisms underlying the cytotoxicity of piperidinone derivatives often involve the induction of apoptosis in cancer cells. For instance, certain analogs have been shown to activate caspase-3 and cause DNA fragmentation in HL-60 leukemia cells, suggesting that they may trigger apoptotic pathways selectively in malignant cells .
Selectivity and Toxicity
Research indicates that this compound derivatives tend to exhibit preferential toxicity towards neoplastic cells compared to normal cells. This selectivity is attributed to their ability to interact with specific molecular targets that are overexpressed in cancerous tissues. For example, compounds designed based on this scaffold have demonstrated significantly lower cytotoxicity against non-cancerous cell lines while maintaining high efficacy against various tumor types .
Table 1: Summary of Cytotoxicity Studies
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-Propanoylpiperidin-4-one, and what methodological considerations ensure reproducibility?
- Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between piperidin-4-one derivatives and propanoylating agents. Key steps include precise stoichiometric control, solvent selection (e.g., anhydrous THF or DCM), and catalysis (e.g., using triethylamine for acid scavenging). Reproducibility requires strict inert atmospheres (argon/nitrogen) to prevent hydrolysis and detailed reaction monitoring via TLC or HPLC .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Answer : Characterization relies on spectroscopic methods:
- NMR (¹H/¹³C) for backbone confirmation and substituent positioning.
- FT-IR to identify carbonyl (C=O) and amine (N-H) functional groups.
- X-ray crystallography for absolute stereochemical determination (if crystalline).
Methodological rigor includes cross-validating spectral data with computational predictions (e.g., DFT) and ensuring sample purity (>95% by HPLC) .
Q. What are the known biological targets or pharmacological mechanisms associated with this compound?
- Answer : While direct studies on this compound are limited, structurally analogous piperidine derivatives exhibit activity as enzyme inhibitors (e.g., kinases, proteases) or receptor modulators (e.g., GPCRs). Researchers should employ in vitro binding assays (e.g., SPR, fluorescence polarization) and molecular docking simulations to identify potential targets .
Advanced Research Questions
Q. What experimental strategies optimize the yield of this compound in multi-step syntheses, particularly under scale-up conditions?
- Answer : Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for enantioselective steps.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) for improved solubility.
- Reaction kinetics analysis : Using DOE (Design of Experiments) to identify temperature, pH, and pressure thresholds. Scale-up requires addressing mass transfer limitations via continuous-flow reactors .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?
- Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, buffer pH). Mitigation strategies include:
- Standardized protocols : Adopting CONSORT or ARRIVE guidelines for in vivo studies.
- Meta-analysis : Aggregating datasets from multiple studies to identify trends.
- Dose-response validation : Replicating experiments across independent labs with blinded data analysis .
Q. What computational methods are most effective for predicting the reactivity and stability of this compound in aqueous environments?
- Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, while Molecular Dynamics (MD) simulations model solvation effects. Researchers should validate predictions with experimental stability tests (e.g., accelerated degradation studies under varying pH/temperature) and use QSAR models to correlate structural motifs with hydrolysis rates .
Q. How can in silico models improve the design of this compound derivatives with enhanced bioavailability?
- Answer : Pharmacokinetic modeling tools (e.g., GastroPlus, SwissADME) predict absorption, distribution, and metabolic clearance. Key parameters include LogP (lipophilicity), PSA (polar surface area), and CYP450 interaction profiles. Methodological rigor requires iterative synthesis-test cycles to validate predictions and refine models .
Methodological Notes
- Data Contradiction Analysis : Cross-reference results with orthogonal assays (e.g., SPR vs. ITC for binding affinity) and apply statistical frameworks (e.g., Bayesian inference) to quantify uncertainty .
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with resource availability and ethical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
